molecular formula C27H29ClN2O4 B12009426 N'-(4-((4-CL-Benzyl)oxy)3-ethoxybenzylidene)2-(4-isopropylphenoxy)acetohydrazide CAS No. 767305-55-5

N'-(4-((4-CL-Benzyl)oxy)3-ethoxybenzylidene)2-(4-isopropylphenoxy)acetohydrazide

Cat. No.: B12009426
CAS No.: 767305-55-5
M. Wt: 481.0 g/mol
InChI Key: ORRYDWXBCYDLSK-MUFRIFMGSA-N
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Description

N’-(4-((4-CL-Benzyl)oxy)3-ethoxybenzylidene)2-(4-isopropylphenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-((4-CL-Benzyl)oxy)3-ethoxybenzylidene)2-(4-isopropylphenoxy)acetohydrazide typically involves a multi-step process. The initial step often includes the preparation of the benzylidene intermediate, followed by the introduction of the ethoxy and isopropylphenoxy groups through various chemical reactions. Common reagents used in these reactions include chlorobenzyl chloride, ethoxybenzaldehyde, and isopropylphenol. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-(4-((4-CL-Benzyl)oxy)3-ethoxybenzylidene)2-(4-isopropylphenoxy)acetohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Hydrochloric acid, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

N’-(4-((4-CL-Benzyl)oxy)3-ethoxybenzylidene)2-(4-isopropylphenoxy)acetohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N’-(4-((4-CL-Benzyl)oxy)3-ethoxybenzylidene)2-(4-isopropylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to N’-(4-((4-CL-Benzyl)oxy)3-ethoxybenzylidene)2-(4-isopropylphenoxy)acetohydrazide include:

Uniqueness

The presence of the isopropylphenoxy group, in particular, may enhance its biological activity and selectivity compared to similar compounds .

Properties

CAS No.

767305-55-5

Molecular Formula

C27H29ClN2O4

Molecular Weight

481.0 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C27H29ClN2O4/c1-4-32-26-15-21(7-14-25(26)34-17-20-5-10-23(28)11-6-20)16-29-30-27(31)18-33-24-12-8-22(9-13-24)19(2)3/h5-16,19H,4,17-18H2,1-3H3,(H,30,31)/b29-16+

InChI Key

ORRYDWXBCYDLSK-MUFRIFMGSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C(C)C)OCC3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)C(C)C)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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